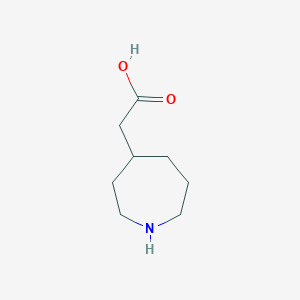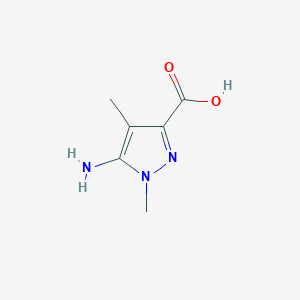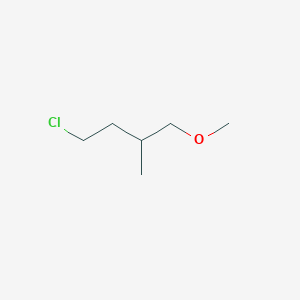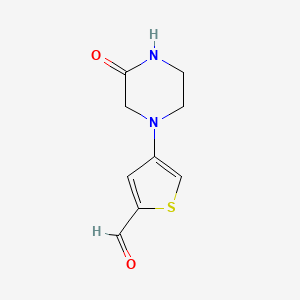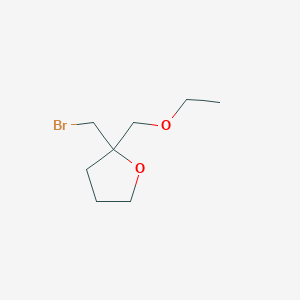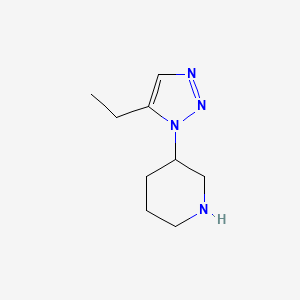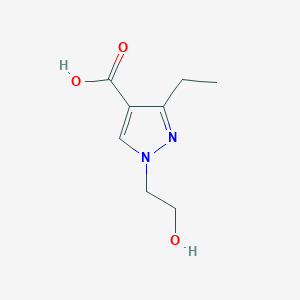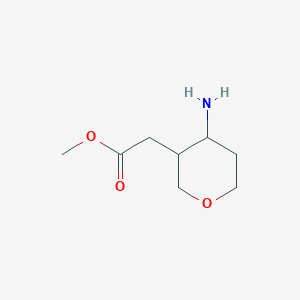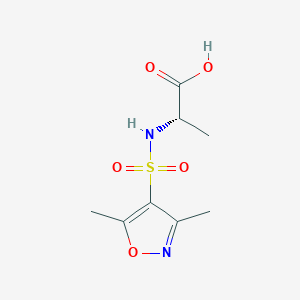
(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a dimethyl-1,2-oxazole ring and a sulfonamido group attached to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Sulfonamido Group: The sulfonamido group can be introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the sulfonamido-substituted oxazole with a propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole N-oxides.
Reduction: Reduction of the sulfonamido group can be achieved using reducing agents like lithium aluminum hydride (LAH) to yield amine derivatives.
Substitution: The sulfonamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride (LAH); performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Amines, thiols; reactions conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Oxazole N-oxides
Reduction: Amine derivatives
Substitution: Substituted oxazole derivatives
Applications De Recherche Scientifique
(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of (2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxazole-4-carboxylic acid and oxazole-2-thiol.
Sulfonamido Compounds: Molecules with sulfonamido groups, such as sulfanilamide and sulfamethoxazole.
Propanoic Acid Derivatives: Compounds with propanoic acid moieties, such as ibuprofen and naproxen.
Uniqueness
(2S)-2-(dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid is unique due to the combination of its oxazole ring, sulfonamido group, and propanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C8H12N2O5S |
|---|---|
Poids moléculaire |
248.26 g/mol |
Nom IUPAC |
(2S)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C8H12N2O5S/c1-4-7(6(3)15-9-4)16(13,14)10-5(2)8(11)12/h5,10H,1-3H3,(H,11,12)/t5-/m0/s1 |
Clé InChI |
WUEJTOKQYQKNEA-YFKPBYRVSA-N |
SMILES isomérique |
CC1=C(C(=NO1)C)S(=O)(=O)N[C@@H](C)C(=O)O |
SMILES canonique |
CC1=C(C(=NO1)C)S(=O)(=O)NC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(Propan-2-yl)amino]pyrimidine-4-carbonitrile](/img/structure/B13154350.png)


![Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide](/img/structure/B13154373.png)
